5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Description

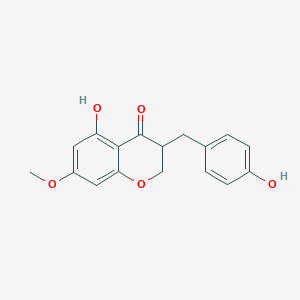

Structure

3D Structure

Propriétés

IUPAC Name |

5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-13-7-14(19)16-15(8-13)22-9-11(17(16)20)6-10-2-4-12(18)5-3-10/h2-5,7-8,11,18-19H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULPZMATFBTFNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OCC(C2=O)CC3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources, Isolation, and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one, a naturally occurring homoisoflavonoid. We delve into the botanical origins of this compound class, with a specific focus on its confirmed source, Ledebouria leptophylla[1]. This document outlines detailed, field-proven methodologies for the extraction, isolation, and purification of the target molecule from its natural matrix. Furthermore, it presents a systematic workflow for its structural elucidation using modern spectroscopic techniques. The guide is intended to serve as a vital resource for natural product chemists, pharmacognosists, and drug discovery teams interested in the therapeutic potential of homoisoflavonoids.

Part 1: Introduction to this compound

Chemical Identity and Structure

This compound is a polyphenolic compound with the molecular formula C₁₇H₁₆O₅ and a molecular weight of 300.31 g/mol [1][2]. Its structure features a chroman-4-one core, which is characteristic of the flavonoid family, but with a key distinction that places it in a unique subclass.

-

IUPAC Name: 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1]

-

Core Scaffold: Chroman-4-one

Classification as a Homoisoflavonoid

The defining feature of this molecule is the C₁₆ backbone (C₆-C₃-C₁-C₆), which contrasts with the C₁₅ skeleton of typical flavonoids. This additional carbon atom, forming a benzyl group at the C3 position of the chroman ring, classifies the compound as a homoisoflavonoid [3][4]. This structural class, while less common than flavonoids, is of significant interest due to its diverse and potent biological activities[5][6][7].

Overview of Biological Significance and Therapeutic Potential

Homoisoflavonoids are recognized for a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anti-fungal, and anti-cancer activities[3][4][5][8]. The structural motifs present in this compound—specifically the phenolic hydroxyl groups and the methoxy substituent—are known to be crucial for these biological actions. A closely related homoisoflavonoid from Portulaca oleracea has been shown to attenuate hepatic steatosis by activating AMPK and PPARα pathways, highlighting the therapeutic potential of this molecular scaffold[9].

Part 2: Natural Occurrence and Biosynthesis

Chemotaxonomic Distribution: Key Plant Families

Homoisoflavonoids are considered relatively rare natural products. Their distribution is largely restricted to a few plant families, making them valuable chemotaxonomic markers. The most prominent sources are within the Asparagaceae and Fabaceae families[6][10].

Primary Source of the Target Compound: Ledebouria leptophylla

The Natural Products Occurrence Database (LOTUS) and PubChem explicitly document that this compound has been isolated from Ledebouria leptophylla , a plant belonging to the Asparagaceae family[1]. The Ledebouria genus is well-known for producing a variety of homoisoflavanones and is a primary target for the discovery of such compounds[11][12].

Other Prominent Genera Producing Related Homoisoflavonoids

While Ledebouria leptophylla is the confirmed source of the specific target compound, numerous related homoisoflavonoids have been isolated from other genera, primarily within the subfamily Scilloideae of the Asparagaceae. Understanding these sources provides context for discovery and analogue isolation efforts.

| Genus | Plant Family | Common Plant Part(s) Used | Key References |

| Dracaena | Asparagaceae | Stems, Roots, Resin | [10][13][14] |

| Muscari | Asparagaceae | Bulbs | [15][16][17][18] |

| Eucomis | Asparagaceae | Bulbs | [7][12][19][20] |

| Bellevalia | Asparagaceae | Bulbs | [18][21][22] |

| Scilla | Asparagaceae | Bulbs | [10][11] |

| Caesalpinia | Fabaceae | Heartwood, Roots | [3][10] |

Biosynthetic Pathway Overview

The biosynthesis of homoisoflavonoids is believed to diverge from the general flavonoid pathway. It starts with intermediates from the shikimate and acetate-malonate pathways. A key step involves the introduction of an additional carbon atom, differentiating them from their C15 flavonoid cousins.

References

- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]

- 4. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. The chemical investigation of Ledebouria zebrina and Scilla natalensis. [researchspace.ukzn.ac.za]

- 12. researchgate.net [researchgate.net]

- 13. ijsrtjournal.com [ijsrtjournal.com]

- 14. Phytochemistry and Pharmacological Activities of Dracaena cinnabari Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phytochemical Characterisation and Antioxidant and Anti-Inflammatory Potential of Muscari neglectum (Asparagaceae) Bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A traditional Jordanian medicinal plant with promising antioxidant and cytotoxic effects: Muscari neglectum - MedCrave online [medcraveonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Eucomis - Wikipedia [en.wikipedia.org]

- 20. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Phytochemical profiling and antioxidant activity assessment of Bellevalia pseudolongipes via liquid chromatography-high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phytochemical profile and antioxidant capacity of the endemic species Bellevalia sasonii Fidan - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from Ledebouria leptophylla

This guide provides a comprehensive, technically detailed methodology for the isolation and structural elucidation of the homoisoflavonoid 5-hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one from the bulbs of Ledebouria leptophylla. This document is intended for researchers, natural product chemists, and drug development professionals engaged in the phytochemical analysis of the Hyacinthaceae family and the exploration of novel bioactive compounds.

Introduction: The Scientific Rationale

Ledebouria leptophylla (Baker) S.Venter, a bulbous plant in the Asparagaceae family, has a history of use in the traditional medicine of Southern Africa for treating ailments such as backaches, coughs, and skin irritations. The genus Ledebouria, and the wider Hyacinthaceae family, are recognized for producing a unique class of phenolic compounds known as homoisoflavonoids.[1][2] These C16 compounds, characterized by a 3-benzylchroman-4-one core, differ from common flavonoids by an additional carbon in the heterocyclic C ring.[3][4]

The target compound, this compound, is a significant constituent of L. leptophylla (historically referred to as L. graminifolia).[4] Homoisoflavonoids as a class exhibit a wide array of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and antimicrobial effects, making them attractive targets for drug discovery programs.[3][5][6] The isolation of this specific compound is a critical first step for further pharmacological evaluation and potential lead optimization.

The strategic approach detailed herein is based on a multi-step process involving solvent extraction guided by polarity, followed by a series of chromatographic separations to achieve purification. The structural identity is then unequivocally confirmed through modern spectroscopic techniques. This self-validating workflow ensures the reproducibility and integrity of the isolated compound.

Part 1: Sourcing and Preparation of Plant Material

The foundation of any successful natural product isolation is the quality and preparation of the starting biological material.

Protocol 1: Collection and Preparation of Ledebouria leptophylla Bulbs

-

Collection and Identification: Fresh bulbs of Ledebouria leptophylla should be collected from their natural habitat, ideally during their active growth season to ensure a rich profile of secondary metabolites. A voucher specimen must be prepared and deposited in a recognized herbarium for botanical authentication.

-

Cleaning and Drying: Upon collection, the bulbs are thoroughly washed with tap water to remove soil and debris, followed by a final rinse with distilled water. They are then sliced into thin pieces to facilitate drying. Air-drying in a well-ventilated area away from direct sunlight for 2-3 weeks is recommended to prevent the degradation of thermolabile compounds. Alternatively, oven-drying at a controlled temperature (40-50 °C) can be employed.

-

Milling: The dried bulb slices are ground into a fine powder using a mechanical grinder. This increases the surface area, maximizing the efficiency of the subsequent solvent extraction process. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Part 2: Extraction and Fractionation

The choice of solvent is critical and is dictated by the polarity of the target compound. Homoisoflavonoids are moderately polar, necessitating a solvent system that can efficiently solubilize them. A sequential extraction with solvents of increasing polarity is often employed to achieve a preliminary separation of constituents.

Protocol 2: Solvent Extraction and Preliminary Fractionation

-

Maceration: The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction by maceration at room temperature. This is typically performed sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and methanol (MeOH). For each solvent, the plant material is soaked for 72 hours with occasional agitation, after which the solvent is filtered. This process is repeated three times for each solvent to ensure complete extraction.

-

Solvent Evaporation: The filtrates from each solvent are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C. This yields the crude n-hexane, DCM, and methanol extracts.

-

Rationale for Solvent Choice:

-

n-Hexane: Removes non-polar constituents like fats, waxes, and sterols.

-

Dichloromethane (DCM): Extracts compounds of intermediate polarity, which typically includes homoisoflavonoids.

-

Methanol (MeOH): Extracts the most polar compounds, such as glycosides and polar flavonoids. The target compound is expected to be most concentrated in the DCM extract.

-

The overall workflow for extraction and subsequent isolation is depicted below.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154) [np-mrd.org]

- 2. researchgate.net [researchgate.net]

- 3. sciencescholar.us [sciencescholar.us]

- 4. Homoisoflavonoids and xanthones from the tubers of wild and in vitro regenerated Ledebouria graminifolia and cytotoxic activities of some of the homoisoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. researchgate.net [researchgate.net]

The Architecture of Homoisoflavanone Biosynthesis in Plants: A Technical Guide for Researchers

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Homoisoflavonoids represent a unique and relatively rare class of plant secondary metabolites, distinguished from their isoflavonoid cousins by an additional carbon atom that forms a C1-bridge in their core structure. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, making their biosynthetic pathways a subject of intense research interest for applications in drug discovery and metabolic engineering. This technical guide provides an in-depth exploration of the homoisoflavanone biosynthetic pathway in plants. We will navigate from the well-established general phenylpropanoid and isoflavonoid pathways that lay the foundational molecular framework, delve into the current understanding of the pivotal and still partially enigmatic steps that define the homoisoflavanone skeleton, and explore the subsequent enzymatic tailoring that generates the structural diversity observed in nature. This document is designed to be a comprehensive resource, integrating established knowledge with field-proven experimental methodologies to empower researchers in their quest to unravel and harness this fascinating metabolic route.

Introduction: The Unique Scaffold of Homoisoflavonoids

Homoisoflavonoids are characterized by a C6-C4-C6 carbon skeleton, a deviation from the C6-C3-C6 backbone of most flavonoids and isoflavonoids. This structural distinction arises from the presence of a methylene or substituted methylene bridge between the B-ring and the C-ring, typically resulting in a 3-benzylchroman-4-one core structure.[1] Their occurrence in the plant kingdom is sporadic, being primarily found in a limited number of plant families, including Fabaceae, Asparagaceae, and Polygonaceae.[2][3] The unique architecture of homoisoflavonoids is linked to a diverse range of biological activities, which has spurred efforts to understand their biosynthesis for potential biotechnological production.[4]

The Foundational Pathways: Paving the Way to the Homoisoflavonoid Core

The biosynthesis of homoisoflavanones is deeply rooted in the general phenylpropanoid and isoflavonoid pathways. A thorough understanding of these precursor pathways is essential to contextualize the unique enzymatic steps that lead to the homoisoflavonoid skeleton.

The General Phenylpropanoid Pathway: The Entry Point

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of three core enzymatic reactions convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of plant secondary metabolites, including flavonoids.[5]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H, hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.

The Flavonoid Pathway: Building the Chalcone Scaffold

The first committed step in flavonoid biosynthesis is the formation of a chalcone scaffold, a reaction catalyzed by the pivotal enzyme, Chalcone Synthase (CHS).

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA.[6] This reaction proceeds through a series of decarboxylative condensations, ultimately leading to the formation of naringenin chalcone.

The Isoflavonoid Branch: A Key Rearrangement

The pathway to isoflavonoids, the direct precursors to homoisoflavonoids, involves a critical intramolecular rearrangement.

-

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a flavanone.[7]

-

Isoflavone Synthase (IFS): This is the key enzyme that defines the isoflavonoid branch. IFS is a cytochrome P450 enzyme that catalyzes a complex reaction involving the migration of the B-ring from the C-2 to the C-3 position of the flavanone skeleton, forming a 2-hydroxyisoflavanone intermediate.[7]

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the stable isoflavone, such as genistein (from naringenin).[8]

The Enigmatic Core: Biosynthesis of the 3-Benzylchroman-4-one Skeleton

The transition from the isoflavonoid backbone to the homoisoflavonoid scaffold is the most unique and least understood part of the pathway. While a dedicated "homoisoflavanone synthase" has not yet been definitively characterized, current evidence points to a pathway involving a chalcone-like precursor and the addition of a one-carbon unit.

It is hypothesized that the biosynthesis of homoisoflavonoids involves the addition of a carbon atom, likely derived from S-adenosyl-L-methionine (SAM), to a chalcone-type skeleton.[2] Specifically, studies on the biosynthesis of brazilin suggest that sappanchalcone is a key precursor.[9] The involvement of a methoxy group from 2'-methoxychalcones in the formation of the homoisoflavonoid skeleton has also been proposed.[2]

The precise enzymatic machinery responsible for this carbon insertion and subsequent rearrangement and cyclization to form the characteristic 3-benzylchroman-4-one structure is still an active area of research. It is likely to involve a complex interplay of as-yet-unidentified methyltransferases, reductases, and cyclases.

References

- 1. mdpi.com [mdpi.com]

- 2. C1 Compound Biosensors: Design, Functional Study, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Enzymatic conversion of flavonoids using bacterial chalcone isomerase and enoate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoid Biosynthesis Genes in Triticum aestivum L.: Methylation Patterns in Cis-Regulatory Regions of the Duplicated CHI and F3H Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids as Putative Inducers of the Transcription Factors Nrf2, FoxO, and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the homoisoflavonoid, 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one. Drawing upon available data for this compound and its structural analogs, this document offers insights into its characterization, potential synthesis, and prospective biological significance. The content herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

This compound is a member of the homoisoflavonoid class of natural products, which are characterized by a 16-carbon skeleton. This particular compound has been reported to be a constituent of Ledebouria leptophylla[1]. Homoisoflavonoids, as a class, are known to exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making them attractive scaffolds for drug development. This guide will delve into the specific physicochemical attributes of this compound, providing a technical framework for its study and potential application.

Chemical Structure and Identification

The fundamental structure of this compound is depicted below. Its systematic IUPAC name is 5-hydroxy-3-[(4-hydroxyphenyl)methyl]-7-methoxy-2,3-dihydrochromen-4-one[1].

Caption: 2D Chemical Structure of this compound.

Physical and Chemical Properties

While extensive experimental data for this specific compound is limited, a combination of data from chemical databases and analogous compounds allows for the compilation of its key properties.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₅ | [1][2] |

| Molecular Weight | 300.31 g/mol | [1][2] |

| Appearance | Yellow to orange solid (predicted) | |

| Melting Point | Not experimentally determined. Related homoisoflavonoids exhibit a wide range of melting points. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. Poorly soluble in water. | |

| pKa | Not experimentally determined. The presence of two phenolic hydroxyl groups suggests it will have acidic properties. |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the A and B rings, the methoxy group, the benzylic methylene protons, and the protons of the chroman-4-one core. The chemical shifts and coupling constants of the protons at C2, C3, and the benzylic position are diagnostic for the homoisoflavonoid skeleton.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbons. The carbonyl carbon of the chroman-4-one ring will appear significantly downfield. The chemical shifts of the aromatic carbons will be influenced by the hydroxyl and methoxy substituents.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition. The fragmentation pattern in the mass spectrum would likely involve cleavage of the benzylic bond and fragmentation of the chroman-4-one ring, providing further structural information.

Experimental Protocols

The following are generalized protocols for the isolation and characterization of homoisoflavonoids, which can be adapted for this compound.

Isolation from Natural Sources

A generalized workflow for the isolation of homoisoflavonoids from plant material is outlined below.

Caption: General workflow for the isolation of homoisoflavonoids.

Step-by-Step Methodology:

-

Extraction: Dried and powdered plant material is extracted exhaustively with a polar solvent such as methanol or ethanol at room temperature.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents to isolate individual compounds.

-

Purification: Further purification is achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods including 1D and 2D NMR, HRMS, IR, and UV spectroscopy.

Synthesis

While a specific synthesis for this compound has not been detailed in the literature, general synthetic strategies for homoisoflavonoids can be adapted. A common approach involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by subsequent reactions to construct the chroman-4-one ring.

Potential Biological Activities and Signaling Pathways

Homoisoflavonoids as a class have been reported to possess a range of biological activities. A study on a structurally similar compound, (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, demonstrated its potential to attenuate hepatic steatosis in HepG2 cells by activating AMPK and PPARα pathways[4]. This suggests that this compound may also modulate lipid metabolism.

Other potential biological activities associated with the homoisoflavonoid scaffold include:

-

Anti-inflammatory effects: Many flavonoids and their derivatives exhibit anti-inflammatory properties by modulating signaling pathways such as NF-κB and MAPK[5].

-

Antioxidant activity: The phenolic hydroxyl groups in the structure suggest potential radical scavenging and antioxidant properties.

-

Cytotoxic activity: Several homoisoflavonoids have been shown to exhibit cytotoxicity against various cancer cell lines.

A hypothetical signaling pathway that could be influenced by this compound, based on related molecules, is depicted below.

References

- 1. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-6-methoxy-2,3-dihydrochromen-4-one | C17H16O6 | CID 638288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (E)-5-hydroxy-7-methoxy-3-(2-hydroxybenzyl)-4-chromanone, a Major Homoisoflavonoid, Attenuates Free Fatty Acid-Induced Hepatic Steatosis by Activating AMPK and PPARα Pathways in HepG2 Cells [mdpi.com]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bioactive Potential of Homoisoflavonoids: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling a Unique Class of Flavonoids

Homoisoflavonoids represent a distinct and relatively rare subclass of flavonoids, characterized by a C16 skeleton (C6-C1-C2-C6) which differentiates them from the more common flavonoids.[1] Primarily found in the plant families Fabaceae and Asparagaceae, these compounds have been isolated from various plant parts, including roots, heartwood, and bulbs.[2][3] Traditional medicine has long utilized plants rich in homoisoflavonoids for treating a variety of ailments, hinting at their potent biological activities.[3] This guide provides a comprehensive technical overview of the diverse bioactivities of homoisoflavonoids, delving into their mechanisms of action and the experimental methodologies used to elucidate their therapeutic potential. For researchers, scientists, and drug development professionals, understanding the multifaceted nature of these compounds is paramount for harnessing their promise in modern therapeutics.

I. The Architectural Diversity of Homoisoflavonoids

Homoisoflavonoids are structurally classified into several types based on their core skeleton. The five main groups include the sappanin-type, scillascillin-type, brazilin-type, caesalpin-type, and protosappanin-type. This structural diversity is a key determinant of their wide range of biological activities, as the specific arrangement of functional groups and stereochemistry significantly influences their interaction with biological targets.

II. Anticancer Activity: Targeting the Hallmarks of Malignancy

A growing body of evidence highlights the potential of homoisoflavonoids as anticancer agents. Their mechanisms of action are multifaceted, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

A. Induction of Apoptosis: The Programmed Demise of Cancer Cells

One of the primary anticancer mechanisms of homoisoflavonoids is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells. Homoisoflavonoids can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.[4] The extrinsic pathway is activated by the binding of death ligands to their corresponding receptors on the cell surface, which also culminates in caspase activation.[5] Flavonoids, the parent class of compounds, have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and by activating caspases.[6] For instance, some flavonoids can upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6]

// Nodes Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; DeathReceptors [label="Death Receptors\n(e.g., FAS, TNFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 Family\n(Bax/Bcl-2 ratio)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase8 [label="Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosome [label="Apoptosome\n(Apaf-1, Caspase-9)", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase3 [label="Caspase-3\n(Executioner Caspase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=1.2, height=0.6];

// Edges Homoisoflavonoids -> DeathReceptors [label="Activates", color="#4285F4"]; Homoisoflavonoids -> Bcl2 [label="Modulates", color="#4285F4"]; DeathReceptors -> Caspase8 [label="Activates", color="#202124"]; Bcl2 -> Mitochondria [label="Regulates", color="#202124"]; Mitochondria -> CytochromeC [label="Releases", color="#202124"]; CytochromeC -> Apoptosome [label="Activates", color="#202124"]; Caspase8 -> Caspase3 [label="Activates", color="#202124"]; Apoptosome -> Caspase3 [label="Activates", color="#202124"]; Caspase3 -> Apoptosis [label="Executes", color="#202124"]; }

Caption: Homoisoflavonoid-induced apoptosis signaling pathways.B. Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing apoptosis, homoisoflavonoids can inhibit cancer cell growth by arresting the cell cycle at various checkpoints, such as G1/S or G2/M. This prevents cancer cells from replicating their DNA and dividing. Flavonoids have been observed to modulate the expression and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs).[7] By interfering with the progression of the cell cycle, homoisoflavonoids can effectively halt the uncontrolled proliferation that is a hallmark of cancer.[8]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the homoisoflavonoid extract or pure compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

// Nodes Start [label="Start: Cancer Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seeding [label="Seed cells in 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Treatment [label="Treat with Homoisoflavonoids\n(various concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubation [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; MTT [label="Add MTT Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubation2 [label="Incubate (3-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Solubilization [label="Add Solubilization Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 570 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Calculate Cell Viability & IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Cytotoxicity Data", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seeding; Seeding -> Treatment; Treatment -> Incubation; Incubation -> MTT; MTT -> Incubation2; Incubation2 -> Solubilization; Solubilization -> Measurement; Measurement -> Analysis; Analysis -> End; }

Caption: Workflow for assessing cytotoxicity using the MTT assay.III. Anti-inflammatory Effects: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Homoisoflavonoids have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

A. Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of inflammation.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[12] Several flavonoids have been shown to inhibit the NF-κB pathway by preventing the degradation of IκB, thereby keeping NF-κB in its inactive state in the cytoplasm.[13]

// Nodes Stimuli [label="Inflammatory Stimuli\n(LPS, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; IkB_NFkB [label="IκB-NF-κB Complex\n(Inactive)", shape=Mrecord, fillcolor="#FFFFFF", fontcolor="#202124"]; Homoisoflavonoids [label="Homoisoflavonoids", fillcolor="#FBBC05", fontcolor="#202124"]; IkB_P [label="Phosphorylated IκB", fillcolor="#F1F3F4", fontcolor="#202124"]; Proteasome [label="Proteasomal Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NFkB [label="Active NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory Gene Expression\n(Cytokines, COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> IKK [label="Activates", color="#202124"]; IKK -> IkB_NFkB [label="Phosphorylates IκB", color="#202124"]; Homoisoflavonoids -> IKK [label="Inhibits", color="#4285F4", style=dashed, arrowhead=tee]; IkB_NFkB -> IkB_P [style=invis]; IkB_P -> Proteasome [label="Targets for", color="#202124"]; Proteasome -> IkB_NFkB [label="Degrades IκB", color="#202124"]; IkB_NFkB -> NFkB [label="Releases", color="#202124"]; NFkB -> Nucleus [label="Translocates to", color="#202124"]; Nucleus -> Gene_Expression [label="Activates Transcription", color="#202124"]; }

Caption: Inhibition of the NF-κB signaling pathway by homoisoflavonoids.B. Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Some flavonoids have been shown to inhibit both COX and LOX enzymes, providing a dual mechanism for reducing inflammation.[15][16]

Experimental Protocol: In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

The protein denaturation assay is a simple and effective in vitro method to screen for anti-inflammatory activity.[17]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation is a measure of its anti-inflammatory potential. Bovine serum albumin (BSA) or egg albumin is often used as the protein source.[18]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the homoisoflavonoid solution at various concentrations.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heating: Heat the mixture at 57°C for 3 minutes.

-

Cooling: Cool the samples to room temperature.

-

Absorbance Measurement: Add 2.5 mL of phosphate buffer saline (pH 6.3) to each tube and measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

IV. Neuroprotective Properties: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Homoisoflavonoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress and inflammation, two key contributors to neuronal damage.

A. Antioxidant Mechanisms and the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, plays a crucial role in neurodegeneration. Flavonoids are well-known for their antioxidant properties. They can directly scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[19]

A key mechanism underlying the antioxidant effects of many flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[20] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In response to oxidative stress, Nrf2 is released and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes, leading to their transcription.

V. Antimicrobial Activity: Combating Pathogenic Microbes

Homoisoflavonoids have also been reported to possess antimicrobial activity against a range of bacteria and fungi. The increasing prevalence of antibiotic-resistant microorganisms has spurred the search for new antimicrobial agents from natural sources, and homoisoflavonoids represent a promising class of compounds in this regard.

Experimental Protocol: Antimicrobial Susceptibility Testing

Several methods can be used to evaluate the antimicrobial activity of plant extracts, including the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[4]

Agar Well Diffusion Method:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Plate Preparation: Spread the inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Sample Addition: Add a defined volume of the homoisoflavonoid extract or compound solution to each well. Include a negative control (solvent) and a positive control (a standard antibiotic).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.

VI. Structure-Activity Relationships: Decoding the Molecular Blueprint for Bioactivity

The biological activity of homoisoflavonoids is intimately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of new drug candidates. For flavonoids in general, certain structural features have been associated with enhanced bioactivity. For instance, the presence and position of hydroxyl groups on the A and B rings, as well as the saturation of the C ring, can significantly influence their antioxidant, anti-inflammatory, and anticancer properties.[2] More specific SAR studies on homoisoflavonoids are needed to fully elucidate the structural requirements for their diverse biological effects.

VII. Summary of Bioactivities and Future Perspectives

The following table summarizes the key bioactive properties of selected homoisoflavonoids:

| Homoisoflavonoid | Bioactivity | Reported Mechanism of Action | Source(s) |

| Sappanone A | Anti-inflammatory | Inhibition of NF-κB activation | Caesalpinia sappan[1] |

| Brazilin | Anti-inflammatory, Anticancer | Inhibition of pro-inflammatory mediators, Induction of apoptosis | Caesalpinia sappan[1][3] |

| Cremastranone | Anti-angiogenic | - | Cremastra appendiculata |

Homoisoflavonoids represent a promising and still largely untapped source of novel therapeutic agents. Their diverse biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects, make them attractive candidates for further investigation and drug development. Future research should focus on:

-

Elucidating Detailed Mechanisms of Action: While the general mechanisms are being unraveled, more in-depth studies are needed to identify the specific molecular targets of different homoisoflavonoids.

-

Comprehensive Structure-Activity Relationship Studies: Systematic studies are required to understand how specific structural modifications affect the bioactivity and selectivity of these compounds.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified through in vitro screening need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Synergistic Combinations: Investigating the potential of homoisoflavonoids in combination with existing drugs to enhance therapeutic efficacy and overcome drug resistance is a promising avenue.

By leveraging the insights and methodologies outlined in this guide, the scientific community can accelerate the translation of these fascinating natural products into novel therapies for a range of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]

- 6. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. blocksandarrows.com [blocksandarrows.com]

- 9. Flavonoid-induced apoptotic cell death in human cancer cells and its mechanisms | Semantic Scholar [semanticscholar.org]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. researchgate.net [researchgate.net]

- 12. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Dietary flavonoids are neuroprotective through Nrf2-coordinated induction of endogenous cytoprotective proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships of flavonoids as inhibitors of breast cancer resistance protein (BCRP) - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

An In-Depth Technical Guide to the Mechanism of Action of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

Executive Summary

This compound is a natural homoisoflavonoid with significant therapeutic potential stemming from its predicted anti-inflammatory and metabolic regulatory activities.[1][2][3] As a member of the flavonoid superfamily, its mechanism of action is likely multifaceted, targeting key cellular signaling pathways that govern inflammation and metabolism. This guide synthesizes current knowledge from structurally related compounds to propose a primary mechanism centered on the inhibition of the NF-κB and MAPK signaling cascades, and a secondary mechanism involving the activation of the AMPK/PPARα axis. We provide detailed experimental protocols to validate these hypotheses, offering a robust framework for future research and drug development efforts.

Introduction: A Profile of a Promising Homoisoflavonoid

This compound is a polyphenol first identified in plant species such as Ledebouria leptophylla.[2] Its core structure, a chroman-4-one ring system, is characteristic of homoisoflavonoids, a class of flavonoids known for a wide spectrum of biological activities.[3] The therapeutic potential of flavonoids is well-documented, and compounds with a 5-hydroxy substitution have demonstrated particularly potent bioactivity, including enhanced anti-proliferative and anti-inflammatory effects.[4]

The structural similarity of this compound to other well-studied flavonoids and homoisoflavonoids strongly suggests its potential to modulate key cellular processes.[5][6] This guide will focus on two primary, interconnected mechanistic hypotheses:

-

Anti-Inflammatory Action: Through the suppression of pro-inflammatory signaling pathways, primarily Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

-

Metabolic Regulation: Through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Understanding these core mechanisms is critical for translating this natural compound into a potential therapeutic agent for inflammatory diseases and metabolic disorders.

Core Mechanism 1: Potent Anti-inflammatory Activity via NF-κB and MAPK Pathway Inhibition

The most probable mechanism of action for this compound is the attenuation of inflammatory responses. This is a hallmark of many flavonoids, which act to suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines.[5][7]

Primary Target: The NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, the NF-κB transcription factor (a heterodimer, typically of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, leading to its rapid translocation into the nucleus. Once in the nucleus, p65 binds to specific DNA sequences to initiate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5]

Based on extensive evidence from related 5-hydroxy-flavonoids, the proposed mechanism is that This compound inhibits the phosphorylation and subsequent degradation of IκBα .[5] This action effectively traps the NF-κB p65 subunit in the cytoplasm, preventing it from activating inflammatory gene expression.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C17H16O5 | CID 404855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Hydroxy-3-(4-hydroxybenzyl)-7,8-dimethoxy-4-chromanone (FDB016264) - FooDB [foodb.ca]

- 4. Inhibitory effects of 5-hydroxy polymethoxyflavones on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Chromanones via Claisen-Schmidt Condensation

Abstract

Chromanone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. This application note provides a detailed, field-proven protocol for the synthesis of chromanones (specifically flavanones, a prominent subclass) utilizing the Claisen-Schmidt condensation. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss critical parameters for optimization and troubleshooting. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Theoretical Background & Mechanism

The synthesis of chromanones via the Claisen-Schmidt condensation is a powerful and versatile method. It is a base-catalyzed reaction that proceeds in two key stages within a single pot:

-

Intermolecular Claisen-Schmidt Condensation: The process begins with a classic crossed aldol condensation between a substituted 2'-hydroxyacetophenone (which possesses the requisite α-hydrogens) and an aromatic aldehyde (which typically lacks α-hydrogens to prevent self-condensation).[1][2][3] A strong base deprotonates the α-carbon of the acetophenone to form a reactive enolate ion.[1][4][5] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield a 2'-hydroxychalcone, an α,β-unsaturated ketone.[2] This dehydration is often spontaneous as it leads to a highly conjugated system.[4]

-

Intramolecular Michael Addition (Cyclization): The crucial feature of the 2'-hydroxyacetophenone is the presence of the hydroxyl group ortho to the acyl group. Following the formation of the chalcone, the hydroxyl group is deprotonated by the base in the reaction mixture. This phenoxide then acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in an intramolecular 1,4-conjugate addition (Michael addition). This cyclization step forms the six-membered heterocyclic ring characteristic of the chromanone core. Subsequent protonation during work-up yields the final flavanone/chromanone product.

The overall transformation from a 2'-hydroxyacetophenone and an aromatic aldehyde to a chromanone is illustrated below.

Figure 1: Mechanism for Chromanone Synthesis. This diagram illustrates the key stages: base-catalyzed enolate formation, condensation to a chalcone, and subsequent intramolecular cyclization.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted flavanone from a 2'-hydroxyacetophenone and a benzaldehyde derivative.

2.1. Materials and Reagents

-

Substituted 2'-hydroxyacetophenone (1.0 eq)

-

Substituted aromatic benzaldehyde (1.0 eq)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.2 - 3.0 eq)

-

Ethanol (or Methanol), reagent grade

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute (e.g., 2N or 10%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, for heated reactions)

-

Beakers, graduated cylinders

-

Buchner funnel and filter paper for vacuum filtration

-

Thin Layer Chromatography (TLC) plates (silica gel), chamber, and appropriate eluent (e.g., hexane:ethyl acetate mixture)

-

UV lamp for TLC visualization

2.2. Step-by-Step Procedure

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2'-hydroxyacetophenone (1.0 equivalent) in a suitable volume of ethanol (e.g., 20-30 mL per 10 mmol of ketone). Stir at room temperature until fully dissolved.

-

Base Addition: In a separate beaker, prepare a solution of NaOH or KOH (1.2 equivalents) in a small amount of water or ethanol.[6] Add this basic solution to the stirring ethanolic solution of the acetophenone.

-

Aldehyde Addition: Slowly add the substituted benzaldehyde (1.0 equivalent) dropwise to the reaction mixture over 15-30 minutes.[6] A color change and/or the formation of a precipitate is often observed.

-

Reaction Execution: Allow the mixture to stir at room temperature. The reaction time can vary significantly (from a few hours to overnight) depending on the specific substrates. For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.[7]

-

Monitoring the Reaction: Track the progress of the reaction using TLC. Periodically take a small aliquot from the reaction mixture, dilute it with a small amount of solvent, and spot it on a TLC plate. Elute with an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp. The reaction is complete when the starting material spots have been consumed.

-

Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing cold deionized water or crushed ice.[8] While stirring vigorously, slowly acidify the mixture by adding dilute HCl until the pH is neutral (~pH 7).[8] This step protonates the phenoxide and neutralizes the excess base, causing the organic product to precipitate out of the aqueous solution.

-

Product Collection: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.[8] Wash the crude solid with several portions of cold water to remove any inorganic salts and impurities.[4][8]

-

Purification: The crude product is typically purified by recrystallization. Transfer the solid to a clean flask and add a minimum volume of hot ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.

-

Drying and Characterization: Dry the purified product, record the final mass, and calculate the yield. Confirm the structure and purity using standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.

Process Optimization and Troubleshooting

The success of the Claisen-Schmidt condensation for chromanone synthesis hinges on balancing several key parameters. Understanding these factors is crucial for maximizing yield and purity.

| Parameter | Recommended Choice | Rationale & Causality | Potential Issues & Troubleshooting |

| Catalyst | NaOH, KOH | Strong bases effectively deprotonate the α-carbon of the acetophenone, initiating the reaction.[6][9] | Side Reactions: Strong bases can promote self-condensation of the ketone or Cannizzaro reactions with aldehydes lacking α-hydrogens.[6] Solution: Use milder bases or heterogeneous solid catalysts (e.g., hydrotalcites, KF-Al2O3) to improve selectivity.[10][11] |

| Solvent | Ethanol, Methanol | Polar protic solvents are effective at dissolving both the reactants and the inorganic base catalyst.[8] | Environmental Concerns: Traditional solvents contribute to chemical waste. Solution: Explore solvent-free conditions, such as grinding the reactants with a solid base (e.g., solid NaOH), which can lead to quantitative yields and simpler work-up.[3][11][12][13] |

| Temperature | Room Temperature to 50°C | Most reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction for less reactive substrates. | Byproduct Formation: Higher temperatures can increase the rate of side reactions.[7] Solution: Lowering the reaction temperature can often favor the desired condensation pathway and reduce side reactions.[6] Careful optimization is key. |

| Order of Addition | Add aldehyde to ketone/base mixture | This strategy ensures that the enolate, once formed, is always in the presence of the more reactive aldehyde electrophile, minimizing the chance for ketone self-condensation.[6] | Low Yield: If yields are poor due to self-condensation, strictly adhering to this order of addition is critical. |

Conclusion

The Claisen-Schmidt condensation is a robust and highly adaptable method for synthesizing the chromanone core structure. By carefully selecting the starting materials and controlling key reaction parameters such as the base, solvent, and temperature, researchers can achieve high yields of the desired products. The protocol outlined in this note, combined with the provided optimization strategies, offers a reliable foundation for professionals in chemical synthesis and drug discovery to efficiently produce these valuable heterocyclic compounds.

References

- 1. byjus.com [byjus.com]

- 2. praxilabs.com [praxilabs.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen-Schmidt Condensation [cs.gordon.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a homoisoflavonoid, a class of natural products exhibiting a range of promising biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Accurate and comprehensive structural characterization and purity assessment are critical prerequisites for any further investigation in drug discovery and development. This guide provides a detailed framework of analytical techniques and step-by-step protocols for the unambiguous identification, structural elucidation, and purity determination of this target compound. The workflow integrates chromatographic and spectroscopic methods to ensure a self-validating and robust characterization process.

Introduction: The Rationale for a Multi-Modal Analytical Strategy

The structural complexity of homoisoflavonoids necessitates a synergistic combination of analytical techniques.[3] While a single method can provide valuable data, it is insufficient for complete and unambiguous characterization. For instance, Mass Spectrometry (MS) can yield an accurate molecular weight, but it cannot differentiate between isomers. Conversely, Nuclear Magnetic Resonance (NMR) spectroscopy excels at defining the precise atomic connectivity and stereochemistry but relies on a pure sample for clear interpretation.

This guide, therefore, presents an integrated workflow. The initial step involves assessing purity and isolating the compound using High-Performance Liquid Chromatography (HPLC). Subsequently, a suite of spectroscopic techniques—including MS, NMR, UV-Vis, and FTIR—is employed to build a complete structural profile. For absolute confirmation of three-dimensional structure, X-ray crystallography stands as the definitive method, contingent on the ability to produce a high-quality single crystal.[4][5]

Figure 1: A comprehensive analytical workflow for the characterization of the target compound.

Chromatographic Analysis: Purity Assessment by RP-HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for determining the purity of the synthesized or isolated compound. It separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By programming a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. Purity is assessed by the relative area of the main peak in the chromatogram detected by a UV-Vis detector.

Protocol: RP-HPLC Method for Purity Determination

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~50-100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

Instrumentation: Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions: The parameters below provide a robust starting point for method development.

| Parameter | Recommended Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for resolving moderately polar compounds like flavonoids. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape and ionization for subsequent MS analysis. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier providing good resolution. |

| Gradient Elution | 10% B to 90% B over 20 min | Ensures elution of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry. |

| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

| Detection | 280 nm | Flavonoids and homoisoflavonoids typically exhibit strong absorbance near this wavelength.[6] |

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100. A purity level >95% is generally required for further biological or advanced structural studies.

Mass Spectrometry: Molecular Weight and Fragmentation

Principle: High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the exact mass of the molecular ion, which is used to determine the elemental composition. Tandem MS (MS/MS) fragments the molecular ion and analyzes the resulting product ions, offering clues about the molecule's substructures.[7][8] For flavonoids and related structures, characteristic fragmentation pathways like retro-Diels-Alder (RDA) cleavage and neutral losses (H₂O, CO, CH₃•) are diagnostic.[7][8][9]

Protocol: LC-HRMS Analysis

-

Instrumentation: A liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

LC Method: The HPLC method described in Section 2 can be directly coupled to the MS.

-

MS Parameters (ESI):

-

Ionization Modes: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) modes, as they provide complementary fragmentation information.[10]

-

Mass Range: 50 - 500 m/z

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 120 °C

-

Collision Energy (for MS/MS): Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

-

-

Data Interpretation:

-

Molecular Formula: The molecular formula of this compound is C₁₇H₁₆O₅. The expected exact mass for the protonated molecule [M+H]⁺ is 301.1076, and for the deprotonated molecule [M-H]⁻ is 299.0920.

-

Fragmentation:

-

Loss of CH₃• (methyl radical): A characteristic loss from the methoxy group is often observed.[8][9]

-

RDA Fragmentation: Cleavage of the C-ring can provide information about the substitution pattern on the A and B rings.

-

Benzyl Cleavage: The bond between the chroman core and the 4-hydroxybenzyl group is a likely site for fragmentation.

-

-

NMR Spectroscopy: Unambiguous Structure Elucidation

Principle: NMR is the most powerful technique for determining the precise structure of organic molecules in solution.[11] ¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR identifies all unique carbon atoms. 2D NMR experiments (COSY, HSQC, HMBC) are essential to piece together the complete molecular puzzle by establishing proton-proton and proton-carbon correlations.[3]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -OH). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

-

Experiments to Perform:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR & DEPT-135: Identifies all carbons and distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows which protons are spin-coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for connecting molecular fragments.

-

Expected NMR Data (in DMSO-d₆): This table provides predicted chemical shifts (δ) and multiplicities based on known data for similar homoisoflavonoid structures.[12]

| Position | Predicted ¹H δ (ppm), multiplicity | Predicted ¹³C δ (ppm) | HMBC Correlations (from Proton at position) |

| C-2 | ~4.3-4.5 (m, 2H) | ~70 | C-3, C-4, C-8a |

| C-3 | ~2.8-3.0 (m, 1H) | ~40 | C-2, C-4, C-1', C-7' |

| C-4 | - | ~195 (C=O) | - |

| C-4a | - | ~102 | - |

| C-5 | - | ~163 | - |

| 5-OH | ~12.0 (s, 1H) | - | C-4a, C-5, C-6 |

| C-6 | ~6.1 (d, J=2.0 Hz, 1H) | ~98 | C-5, C-7, C-8, C-4a |

| C-7 | - | ~165 | - |

| 7-OCH₃ | ~3.8 (s, 3H) | ~56 | C-7 |

| C-8 | ~6.0 (d, J=2.0 Hz, 1H) | ~93 | C-6, C-7, C-4a |

| C-8a | - | ~160 | - |

| C-1' | ~2.5, 3.0 (dd, 2H) | ~30 | C-2', C-6', C-3 |

| C-2', 6' | ~7.0 (d, J=8.5 Hz, 2H) | ~130 | C-4', C-1' |

| C-3', 5' | ~6.7 (d, J=8.5 Hz, 2H) | ~115 | C-1', C-4' |

| C-4' | - | ~156 | - |

| 4'-OH | ~9.5 (s, 1H) | - | C-3', C-4', C-5' |

Spectroscopic Fingerprinting: UV-Vis and FTIR

Principle: UV-Vis spectroscopy measures the absorption of light by chromophores in the molecule. The resulting spectrum, with its characteristic absorption maxima (λₘₐₓ), serves as a useful fingerprint. The addition of shift reagents (e.g., AlCl₃) can confirm the presence of specific hydroxyl group arrangements.[13] The 5-hydroxy-4-keto system in the target molecule is expected to form a complex with AlCl₃, causing a bathochromic (red) shift in the spectrum.[13][14]

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade methanol (~5-10 µg/mL).

-

Acquisition: Record the UV-Vis spectrum from 200 to 500 nm using a dual-beam spectrophotometer with methanol as the blank.

-

Shift Reagent Test: To a cuvette containing the sample solution, add a few drops of a 2% methanolic AlCl₃ solution. Record the spectrum again after 5-10 minutes.

-

Expected Data: Expect major absorption bands around 280-290 nm and a shoulder around 310-330 nm. A significant bathochromic shift of the main absorption band upon addition of AlCl₃ will confirm the 5-hydroxy-4-keto moiety.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It provides a quick and reliable confirmation of key structural features.

Protocol: FTIR Analysis

-

Sample Preparation: The analysis can be performed on a neat solid sample using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Interpretation: Identify characteristic absorption bands using a reference table.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl (-OH) |

| 3050-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H |

| ~1650 (strong) | C=O stretch | Ketone (conjugated) |

| 1600-1450 | C=C stretch | Aromatic rings |

| ~1260, ~1030 | C-O stretch | Aryl ether (-OCH₃) |

Definitive Structure: Single-Crystal X-ray Crystallography

Principle: X-ray crystallography is the gold standard for molecular structure determination.[4] By diffracting X-rays off a single crystal, it is possible to generate a 3D electron density map of the molecule, revealing the precise spatial arrangement of every atom, bond lengths, bond angles, and stereochemistry without ambiguity.[5][15]

Protocol Outline:

-

Crystallization: This is the most critical and often challenging step.[5] It requires a highly pure (>98%) sample. The compound is dissolved in a suitable solvent system and allowed to evaporate slowly, or other techniques like vapor diffusion are used to induce the formation of single crystals suitable for diffraction.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is processed computationally to solve and refine the crystal structure.[4]

The successful generation of a crystal structure provides irrefutable proof of the compound's identity and conformation.

Figure 2: Chemical structure and key features of the target homoisoflavonoid.

Conclusion

The analytical workflow detailed in this application note provides a robust and self-validating system for the complete characterization of this compound. By systematically integrating chromatographic separation (HPLC) with a suite of spectroscopic techniques (HRMS, NMR, FTIR, UV-Vis), researchers can confidently establish the compound's identity, structure, and purity. This comprehensive characterization is an indispensable step, ensuring data integrity for all subsequent research and development activities.

References

- 1. researchgate.net [researchgate.net]

- 2. [Recent advances in the study of natural homoisoflavonoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. mdpi.com [mdpi.com]

- 11. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. scielo.br [scielo.br]

- 14. scispace.com [scispace.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Application Note: Structural Elucidation of 5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one using 1D and 2D NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction and Significance

5-Hydroxy-3-(4-hydroxybenzyl)-7-methoxychroman-4-one is a member of the homoisoflavonoid class of natural products.[1] Homoisoflavonoids are plant secondary metabolites recognized for a wide array of biological activities, making them subjects of intense research in medicinal chemistry and drug discovery.[2] The precise characterization of their molecular structure is a prerequisite for understanding structure-activity relationships and for chemical synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules like homoisoflavonoids.[3][4] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This application note presents a comprehensive guide to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, leveraging a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous signal assignment.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for accurate spectral assignment. The IUPAC-recommended numbering for the chroman-4-one core and the attached benzyl group is shown below. This convention will be used throughout this note.

Caption: Molecular structure and atom numbering.

Experimental Protocols: From Sample to Spectrum

Achieving high-quality, interpretable NMR data is critically dependent on meticulous sample preparation and the selection of appropriate experimental parameters.

Protocol for NMR Sample Preparation

The choice of solvent is paramount. For phenolic compounds like the target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its key advantages are excellent solubilizing power and, most importantly, its ability to slow the chemical exchange of hydroxyl (-OH) protons, allowing them to be observed as distinct signals in the ¹H NMR spectrum.

Materials:

-

This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

-

Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

-